- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)
2,2-Dimethylpropiophenone structure
Product Name:2,2-Dimethylpropiophenone
Número CAS:938-16-9
MF:C11H14O
Megavatios:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
Update Time:2024-10-25
2,2-Dimethylpropiophenone Propiedades químicas y físicas
Nombre e identificación
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Renchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- Clave inchi: OECPUBRNDKXFDX-UHFFFAOYSA-N
- Sonrisas: O=C(C(C)(C)C)C1C=CC=CC=1
- Brn: 1906460
Atributos calculados
- Calidad precisa: 162.10400
- Masa isotópica única: 162.104
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 17.1A^2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 0.97 g/mL at 25 °C(lit.)
- Punto de ebullición: 219-222 °C(lit.)
- Punto de inflamación: 华氏:188.6 °F
摄氏:87 °C - índice de refracción: n20/D 1.508(lit.)
- Coeficiente de distribución del agua: Not miscible with water.
- PSA: 17.07000
- Logp: 2.91540
- Disolución: 未确定
2,2-Dimethylpropiophenone Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Código F de la marca fuka:10
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
2,2-Dimethylpropiophenone Datos Aduaneros
- Código HS:2914399090
- Datos Aduaneros:
中国海关编码:
2914399090概述:
2914399090. 其他不含其他含氧基的芳香酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,2-Dimethylpropiophenone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203963-1g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 203963-2.5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 2.5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 203963-10g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 10g |
£260.00 | 2022-03-01 | |
| Alichem | A019122830-100g |
2,2-Dimethyl-1-phenylpropan-1-one |
938-16-9 | 98% | 100g |
$832.65 | 2023-08-31 | |
| Apollo Scientific | OR3517-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 1g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR3517-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 5g |
£110.00 | 2025-02-19 | |
| Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-250mg |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 250mg |
¥130.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 1g |
¥410.00 | 2022-01-10 |
2,2-Dimethylpropiophenone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dimethyl sulfide
Referencia
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Referencia
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referencia
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Referencia
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Referencia
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Referencia
- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Referencia
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Referencia
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Referencia
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry, Journal of the American Chemical Society, 2006, 128(39), 12596-12597
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Referencia
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Referencia
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
2,2-Dimethylpropiophenone Raw materials
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- Benzoyl chloride
- Benzaldehyde
- 2,2-Dimethyl-1-phenyl-1-propanol
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Número de pedido:A844714
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:03
Precio ($):426.0
Correo electrónico:sales@amadischem.com
2,2-Dimethylpropiophenone Literatura relevante
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Compuestos carbonilo Cetonas, solo salida de texto traducido.
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Pureza:99%
Cantidad:25g
Precio ($):426.0